molecular formula C6H10N2O B13206165 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one

Cat. No.: B13206165
M. Wt: 126.16 g/mol
InChI Key: WMGQVOCEBHYRGZ-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one is a chemical compound with a unique structure that includes an azetidine ring and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one typically involves the reaction of azetidine derivatives with propenone derivatives under controlled conditions. One common method includes the use of azetidine-3-amine and propenone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The azetidine ring and enone moiety can interact with enzymes and receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

    1-(3-Aminoazetidin-1-yl)propan-1-one: Similar structure but lacks the enone moiety.

    1-(3-Aminoazetidin-1-yl)but-2-en-1-one: Similar structure with an extended carbon chain.

Uniqueness: 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one is unique due to the presence of both the azetidine ring and the enone moiety, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(3-aminoazetidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C6H10N2O/c1-2-6(9)8-3-5(7)4-8/h2,5H,1,3-4,7H2

InChI Key

WMGQVOCEBHYRGZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CC(C1)N

Origin of Product

United States

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